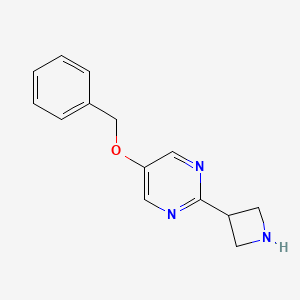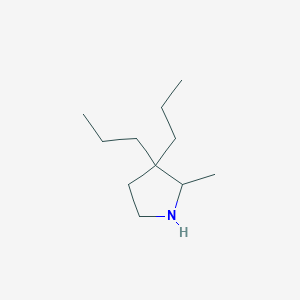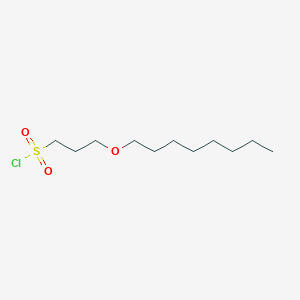
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is an organic compound with the molecular formula C9H16O3. It is a derivative of butanal, featuring a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal typically involves the reaction of butanal with 2,2-dimethyl-1,3-dioxolane. One common method is the acid-catalyzed acetalization of butanal with 2,2-dimethyl-1,3-dioxolane . The reaction is carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the acetalization reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms adjacent to the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanoic acid.
Reduction: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanol.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal involves its ability to form stable acetal linkages. The dioxolane ring provides stability to the molecule, making it resistant to hydrolysis under acidic conditions. This stability is crucial for its use in protecting sensitive functional groups during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of an aldehyde group.
Solketal (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A protected form of glycerol with similar stability properties.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butanal is unique due to its aldehyde functionality combined with the stability provided by the dioxolane ring. This combination allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions .
Propiedades
| 69891-85-6 | |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanal |
InChI |
InChI=1S/C9H16O3/c1-9(2)11-7-8(12-9)5-3-4-6-10/h6,8H,3-5,7H2,1-2H3 |
Clave InChI |
HOFKJAPJTNCNJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CCCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)



methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)

![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)


